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molecular formula C6H3BrN2OS B1384412 7-Bromothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 31169-25-2

7-Bromothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B1384412
M. Wt: 231.07 g/mol
InChI Key: SFFNZDXKMOSLNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09156852B2

Procedure details

Thieno[3,2-d]pyrimidin-4(3H)-one (38.0 g, 0.25 mol) was dissolved in acetic acid (143 mL, 2.5 mol), and bromine (40.4 mL, 0.78 mol) diluted with acetic acid (122 mL, 2.1 mol) was slowly added to the solution prepared. The reaction solution was stirred in a sealed reactor for 18 hours at 120° C. The reaction solution was cooled to room temperature and acetic acid was removed by distillation under reduced pressure. The reaction mixture was poured into an ice water to generate a solid compound, and the resulting solid compound was filtered and dried. The title compound was obtained without purification (37.5 g, 65%).
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
143 mL
Type
reactant
Reaction Step One
Quantity
40.4 mL
Type
reactant
Reaction Step Two
Quantity
122 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[C:6]2[CH:7]=[CH:8][S:9][C:5]=2[C:4](=[O:10])[NH:3][CH:2]=1.C(O)(=O)C.[Br:15]Br>>[Br:15][C:7]1[C:6]2[N:1]=[CH:2][NH:3][C:4](=[O:10])[C:5]=2[S:9][CH:8]=1

Inputs

Step One
Name
Quantity
38 g
Type
reactant
Smiles
N1=CNC(C2=C1C=CS2)=O
Name
Quantity
143 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
40.4 mL
Type
reactant
Smiles
BrBr
Name
Quantity
122 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
The reaction solution was stirred in a sealed reactor for 18 hours at 120° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was slowly added to the solution
CUSTOM
Type
CUSTOM
Details
prepared
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
acetic acid was removed by distillation under reduced pressure
ADDITION
Type
ADDITION
Details
The reaction mixture was poured into an ice water
FILTRATION
Type
FILTRATION
Details
the resulting solid compound was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC1=CSC2=C1N=CNC2=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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